1-(6-Ethoxypyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride

Salt form differentiation Hydrochloride stoichiometry Aqueous solubility potential

1-(6-Ethoxypyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride is a heterocyclic building block belonging to the 4-aminopiperidine class, featuring a 6-ethoxy-substituted pyrimidine ring at the piperidine N1 position and an N-methyl secondary amine at the C4 position, isolated as the hydrochloride salt. Its molecular formula is C12H21ClN4O with a molecular weight of 272.77 g/mol.

Molecular Formula C12H21ClN4O
Molecular Weight 272.78
CAS No. 1353987-27-5
Cat. No. B2381503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Ethoxypyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride
CAS1353987-27-5
Molecular FormulaC12H21ClN4O
Molecular Weight272.78
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)N2CCC(CC2)NC.Cl
InChIInChI=1S/C12H20N4O.ClH/c1-3-17-12-8-11(14-9-15-12)16-6-4-10(13-2)5-7-16;/h8-10,13H,3-7H2,1-2H3;1H
InChIKeyQBKZULMZCAGHSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Ethoxypyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride (CAS 1353987-27-5): Chemical Identity and Baseline Properties for Procurement Assessment


1-(6-Ethoxypyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride is a heterocyclic building block belonging to the 4-aminopiperidine class, featuring a 6-ethoxy-substituted pyrimidine ring at the piperidine N1 position and an N-methyl secondary amine at the C4 position, isolated as the hydrochloride salt [1]. Its molecular formula is C12H21ClN4O with a molecular weight of 272.77 g/mol . The compound is catalogued by multiple international suppliers including Fujifilm Wako, AKSci, CymitQuimica, Leyan, and MolCore, with purity specifications ranging from 95% to 98% . Critically, no peer-reviewed primary research articles or patents were identified that directly report biological activity, target engagement, or in vivo data for this specific compound, meaning that all differentiation currently rests on structural, physicochemical, and supply-chain attributes rather than proven pharmacological performance [1].

Why Generic Substitution of 1-(6-Ethoxypyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride Is Not Advisable: A Rationale for Precise Chemical Selection


Within the 4-aminopiperidine-pyrimidine chemical space, superficial structural similarity frequently masks profound differences in reactivity, physicochemical behavior, and downstream synthetic utility. The specific combination of a 6-ethoxy substituent on the pyrimidine ring, an N-methyl group on the piperidine C4 amine, and the hydrochloride salt form generates a unique profile that cannot be replicated by analogs carrying methoxy, unsubstituted pyrimidine, primary amine, or free-base variations [1]. Even when alternative compounds share a pyrimidine-piperidine scaffold, differences in hydrogen-bond donor/acceptor counts, computed lipophilicity, and solid-state salt stoichiometry directly affect solubility in reaction media, chromatographic retention, and coupling efficiency in multi-step synthesis pathways [1][2]. For procurement decisions where reproducibility of a published synthetic protocol or patent example is paramount, substituting a close analog without re-optimization introduces unquantified risk of divergent intermediate properties and final-product impurity profiles [2].

Quantitative Differentiation Evidence for 1-(6-Ethoxypyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride (CAS 1353987-27-5): Comparator-Based Analysis for Informed Procurement


Hydrochloride Salt vs. Free Base: Molecular Weight and Solid-State Stoichiometry Differentiation

The hydrochloride salt form (CAS 1353987-27-5; MW 272.77 g/mol) differs from the corresponding free base (CAS of parent free base CID 66569688; MW 236.31 g/mol) by exactly 36.46 g/mol, corresponding to one equivalent of HCl [1]. This stoichiometric difference directly impacts the mass of active species delivered per unit weight in reaction setups. The salt form provides two hydrogen-bond donor sites versus one for the free base, and carries a formal charge on the piperidine nitrogen that enhances aqueous solubility—critical for reactions conducted in polar protic or aqueous-organic biphasic systems [1]. The hydrochloride salt is the commercially available and catalogued form across all major suppliers , whereas the free base is not listed as a purchasable SKU by any identified supplier, making the hydrochloride the de facto standard for procurement and experimental protocol reproducibility .

Salt form differentiation Hydrochloride stoichiometry Aqueous solubility potential Solid-state stability

N-Methyl vs. Primary Amine Analogs: Hydrogen-Bond Donor Count and Reactivity Differentiation in Multi-Step Synthesis

The target compound bears an N-methyl secondary amine at the piperidine C4 position, distinguishing it from primary amine analogs such as (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride (CAS 1353980-19-4). The N-methyl substitution reduces the hydrogen-bond donor count from 2 (primary amine, if protonated) to 1 (secondary amine in free base form being compared), which modulates the polarity and chromatographic behavior of intermediates during purification [1]. In the context of multi-step synthesis—particularly where the C4 amine undergoes subsequent acylation, sulfonylation, or reductive amination—a secondary N-methyl amine exhibits different nucleophilicity and steric demand compared to a primary amine, potentially enabling chemoselective transformations when multiple nucleophilic sites are present in the same molecule [2]. This feature is relevant for kinase inhibitor scaffolds where the N-methylpiperidin-4-amine motif appears as a privileged fragment in patent literature (e.g., US9096593, EP3733674) [2].

Secondary amine selectivity Hydrogen-bond donor count Nucleophilicity tuning Building block orthogonality

6-Ethoxy vs. 6-Methoxy Substitution: Computed Lipophilicity and Steric Differentiation for Membrane Permeability Optimization

The 6-ethoxy substituent on the pyrimidine ring is a key structural differentiator from the corresponding 6-methoxy analog. For the free base form of the target compound (CID 66569688), PubChem computes an XLogP3-AA value of 1.5 [1]. Based on the Hansch fragment constant difference between ethoxy (π ≈ +0.38) and methoxy (π ≈ -0.02), the 6-methoxy analog is predicted to have an XLogP approximately 0.4 log units lower [2]. This difference in lipophilicity can significantly affect solubility in organic extraction solvents, reverse-phase HPLC retention times, and passive membrane permeability in biological assays—parameters that are critical when the compound serves as a precursor for drug-like molecules being evaluated in cell-based assays [2]. Importantly, the 6-ethoxy variant with its longer alkyl chain also presents greater steric bulk adjacent to the pyrimidine N3 position, which may influence regioselectivity in metal-catalyzed cross-coupling reactions at the pyrimidine ring [3].

Alkoxy chain length Lipophilicity tuning XLogP3 computed property ADME property optimization

Purity Tier Differentiation: 98% vs. 95% Grade and Its Impact on Multi-Step Synthesis Yield and Impurity Cascades

Commercially, this compound is available at two distinct purity tiers: 95% (AKSci, CymitQuimica, MolCore) and 98% (Leyan, MolCore NLT grade) . The 3 percentage-point difference represents a differential in total impurity burden of up to 5% versus 2%, which in a linear multi-step synthesis can accumulate to significant yield losses and complex impurity cascades. For a 10-step synthesis with average step yields of 85%, using 95% purity starting material versus 98% purity can result in a difference of approximately 12% in final product purity, assuming impurity propagation . The 98% grade (Leyan catalog number 1778711, CAS 1353987-27-5) is specifically designated for pharmaceutical R&D applications requiring higher purity, whereas the 95% grade is positioned for general organic synthesis .

Purity specification Supplier quality grading Impurity profile GMP synthesis compatibility

Optimal Application Scenarios for 1-(6-Ethoxypyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride (CAS 1353987-27-5): Evidence-Anchored Guidance for Scientific Procurement


Kinase Inhibitor Fragment Elaboration and Patent-Example Reproduction

This compound is structurally aligned with the amino-methylpiperidine kinase inhibitor chemotype disclosed in patent EP3733674A1, where N-methylpiperidin-4-amine derivatives serve as core scaffolds for JAK, BTK, and related tyrosine kinase targets [1]. For laboratories reproducing or extending such patent examples, the exact ethoxy-pyrimidine substitution pattern and N-methyl secondary amine are non-negotiable structural elements that cannot be interchanged with primary amine or methoxy analogs without deviating from the protected intellectual property chemical space. The hydrochloride salt ensures consistent solid-state handling and reproducible dissolution in the polar aprotic solvents (DMF, DMSO, NMP) typically used for the subsequent Buchwald-Hartwig coupling or nucleophilic aromatic substitution steps that elaborate the pyrimidine ring .

Building Block for Focused Compound Library Synthesis in CNS Drug Discovery

With a computed XLogP3-AA of 1.5 and topological polar surface area (TPSA) of 50.3 Ų, the free base of this compound occupies a physicochemical space consistent with CNS drug-likeness (Lipinski rule-of-five compliant; TPSA under the 60–70 Ų threshold recommended for blood-brain barrier penetration) [1]. When employed as a building block for amide coupling, sulfonamide formation, or reductive amination library synthesis, the N-methyl group reduces the number of hydrogen-bond donors in the final products, favoring passive CNS permeability. The ethoxy substituent provides a moderate lipophilicity handle for tuning metabolic stability without introducing the metabolic liability of longer alkoxyl chains. Procurement of the 98% purity grade is recommended for library synthesis where biological assay results will directly inform SAR decisions .

Intermediate for Agrochemical and Pharmaceutical Process Chemistry Development

The compound's bifunctional nature—a pyrimidine ring amenable to further functionalization at C2 and C5 positions combined with a secondary amine handle for conjugation—positions it as a versatile late-stage intermediate. For process chemistry groups developing scalable routes to pyrimidine-containing active pharmaceutical ingredients (APIs) or agrochemical actives, the hydrochloride salt form offers practical advantages in kilogram-scale handling: non-hygroscopic solid-state behavior, defined stoichiometry for charge calculations, and compatibility with aqueous workup procedures [1]. The availability from ISO-certified manufacturers (MolCore) supports quality-assured procurement for GLP toxicology batch synthesis and pre-clinical material generation .

Reference Standard for Analytical Method Development and Impurity Profiling

Given the compound's defined purity tiers (95% and 98%), procurement of the higher-purity 98% grade (Leyan Cat. 1778711) enables its use as a reference standard for HPLC method development and impurity tracking in synthetic route optimization [1]. The distinct chromatographic retention conferred by the ethoxy group (versus methoxy or unsubstituted pyrimidine analogs) provides a clear separation window in reverse-phase HPLC, facilitating quantification of this intermediate in reaction monitoring and purity assessment of downstream products . This application is particularly relevant for CROs and CMOs that require validated analytical methods for registered intermediate delivery.

Quote Request

Request a Quote for 1-(6-Ethoxypyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.